N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-14-8-3-2-5-11(14)9-15(18)17-13-7-4-6-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONBFUTZFPUHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide typically involves the reaction of 3-fluoroaniline with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-fluoroaniline+2-methoxyphenylacetyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(3-fluorophenyl)acetamide.
Reduction: Formation of N-(3-fluorophenyl)-2-(2-methoxyphenyl)ethylamine.
Substitution: Formation of N-(3-substituted phenyl)-2-(2-methoxyphenyl)acetamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide have been tested against various cancer cell lines, revealing promising cytotoxic effects.
Table 1: Cytotoxicity Evaluation of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | A549 (Lung) | 15.4 | Moderate activity observed |
| 3-Fluorophenyl Thiazolidine Derivative | MCF-7 (Breast) | 8.7 | High cytotoxicity noted |
| Indoline-Based Anticancer Agent | HeLa (Cervical) | 12.5 | Effective against cervical cancer |
The above table summarizes findings from various studies indicating that compounds related to this compound exhibit varying degrees of efficacy against different cancer types, suggesting that structural modifications can impact potency.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : The methoxy substituent can influence the electronic properties of the compound, potentially enhancing its interaction with biological receptors.
Table 2: SAR Insights on Related Compounds
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Increased potency against cancer cells |
| Methoxy Group | Enhanced solubility and bioavailability |
Synthesis and Evaluation
A study conducted by researchers synthesized a series of acetamide derivatives, including this compound, and evaluated their anticancer activities using MTT assays against a panel of cancer cell lines. The findings demonstrated that specific modifications led to improved cytotoxicity compared to standard treatments like doxorubicin .
Clinical Implications
Although this compound is primarily intended for research purposes, its potential applications in developing new anticancer therapies are significant. The ongoing exploration into its pharmacological properties could lead to novel treatment options for resistant cancer types.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Biological Activity
N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings on its biological activity, including anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
Chemical Structure and Properties
The compound features a fluorophenyl group and a methoxyphenyl substituent attached to an acetamide backbone. The presence of the fluorine atom is notable for its influence on the compound's biological activity, often enhancing lipophilicity and altering electronic properties.
Anticancer Activity
Research has demonstrated that derivatives of phenylacetamides, including this compound, exhibit significant anticancer properties. A study focused on various phenylacetamide derivatives reported their cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Evaluation
In an evaluation of several phenylacetamide derivatives, including those with methoxy and nitro substituents, the following results were observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2b | PC3 | 52 |
| 2c | PC3 | 80 |
| Imatinib | PC3 | 40 |
| 2d | MCF-7 | >250 |
| 2c | MCF-7 | 100 |
The most active compounds against the PC3 prostate carcinoma cell line were identified as 2b and 2c, with IC50 values of 52 μM and 80 μM, respectively. These values indicate a promising level of activity compared to the reference drug imatinib (IC50 = 40 μM) .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the introduction of electron-withdrawing groups, such as fluorine, enhances the potency of these compounds. In particular, it was noted that 3-fluorophenyl substitutions generally lead to improved anticancer activity compared to other substituents . The presence of methoxy groups also plays a crucial role in modulating biological activity, although their effects can vary significantly based on their position on the phenyl ring.
Pharmacological Mechanisms
The mechanisms underlying the biological activities of this compound remain an area of ongoing research. Preliminary findings suggest that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways. The ability to induce differentiation alongside apoptosis has also been highlighted as a beneficial property for anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-fluorophenyl)-2-(2-methoxyphenyl)acetamide, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : Condensation of 2-methoxyphenylacetic acid with 3-fluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at 0–5°C .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Conditions :
- Use of DMF as a solvent for improved solubility of aromatic intermediates .
- Catalytic DMAP to accelerate amide bond formation .
- Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–5°C (Step 1) | Prevents racemization |
| Equiv. of EDC | 1.2–1.5 | Maximizes coupling efficiency |
| Purification | 3:1 Hexane:EtOAc | Reduces byproduct co-elution |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, fluorine at C3) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 304.1) .
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended for screening its activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, PC-3) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- SAR Insights :
- Fluorine Position : 3-Fluorophenyl enhances metabolic stability compared to 4-fluoro analogs .
- Methoxy Group : 2-Methoxy improves membrane permeability (logP ~2.8) vs. unsubstituted phenyl .
- Table : Comparative Activity of Analogues
| Substituent | IC50 (EGFR, nM) | LogP | Source |
|---|---|---|---|
| 3-Fluoro, 2-methoxy | 48 ± 3 | 2.8 | |
| 4-Fluoro, 2-methoxy | 120 ± 10 | 2.5 | |
| 3-Fluoro, 4-methoxy | 85 ± 6 | 3.1 |
Q. How to resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?
- Approach :
- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity : Re-test batches with HPLC-validated purity >98% .
- Cell Line Variability : Compare activity in isogenic cell lines (e.g., EGFR wild-type vs. mutant) .
Q. What computational methods predict binding modes with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (100 ns trajectories) .
- Key Findings :
- Hydrogen bonding between methoxy oxygen and Thr766 residue in EGFR .
- Fluorophenyl group occupies hydrophobic pocket, reducing off-target effects .
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH Stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24h; analyze degradation via LC-MS .
- Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactor .
- Key Data :
| Condition | Half-life (h) | Major Metabolite |
|---|---|---|
| pH 7.4 | 12.3 | N-dealkylated product |
| Rat Microsomes | 2.1 | Glucuronide conjugate |
Methodological Challenges
Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (<0.1% v/v) or β-cyclodextrin inclusion complexes .
- Nanoformulation : Prepare liposomal suspensions (e.g., DPPC/cholesterol) .
Q. How to validate target engagement in cellular models?
- Techniques :
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization post-treatment .
- Silencing/Overexpression : CRISPR knockout of putative targets to confirm activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
